![molecular formula C14H9ClN4O2 B5215407 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5215407.png)
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as CPYTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. CPYTC is a triazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a tool for studying protein-protein interactions and enzyme inhibition. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In addition, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its versatility and potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be easily synthesized using various methods, and its properties can be tailored to suit different applications. However, one of the limitations of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another direction is the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid as a tool for studying protein-protein interactions and enzyme inhibition. Additionally, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be further studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
Conclusion
In conclusion, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, and its properties can be tailored to suit different applications. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in various studies, making it a subject of interest for researchers worldwide. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields.
Synthesis Methods
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the Huisgen cycloaddition reaction, click chemistry, and the Suzuki-Miyaura cross-coupling reaction. The Huisgen cycloaddition reaction is the most commonly used method for the synthesis of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. In this method, 4-chlorophenyl azide and 4-pyridinyl alkyne are reacted together in the presence of a copper catalyst to form 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMUVWVIWZBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
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